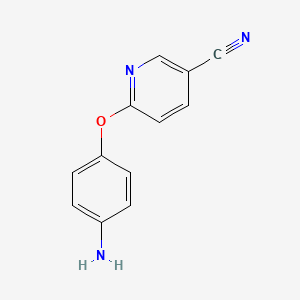

6-(4-Aminophenoxy)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(4-aminophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAFDQWRXXMCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure-activity relationship of 6-(4-aminophenoxy)nicotinonitrile derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-(4-Aminophenoxy)nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(4-aminophenoxy)nicotinonitrile scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. Its intrinsic ability to mimic ATP binding within the catalytic cleft of various kinases makes it a "privileged scaffold." This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the nuanced roles of each structural component, from the core nicotinonitrile ring to the aminophenoxy substituent, and explore how specific modifications influence target potency, selectivity, and overall pharmacological profile. This document synthesizes data from peer-reviewed literature to offer a logical framework for the rational design of next-generation inhibitors, complete with detailed experimental protocols and forward-looking strategies for lead optimization.

The 6-(4-Aminophenoxy)nicotinonitrile Scaffold: A Privileged Kinase Hinge-Binder

The nicotinonitrile, or 3-cyanopyridine, framework is a bioisostere of the adenine ring found in ATP.[1] This structural mimicry allows derivatives to effectively compete with endogenous ATP for binding within the kinase active site.[1] Many potent kinase inhibitors, including marketed drugs like bosutinib and neratinib, feature this core structure.[2] The 6-(4-aminophenoxy)nicotinonitrile scaffold specifically orients key functional groups to maximize interactions with the highly conserved hinge region of the kinase, a critical determinant of inhibitory activity.

The primary interactions typically involve:

-

Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with a backbone NH group in the kinase hinge region.

-

Cyano Group (-CN): The nitrile nitrogen can also act as a hydrogen bond acceptor, engaging with nearby residues.

-

Phenoxy Ether Linkage: Provides the correct spatial orientation and conformational flexibility for the aminophenyl moiety to access other binding pockets.

-

4-Amino Group (-NH2): Often serves as a key hydrogen bond donor, interacting with residues in the solvent-exposed region or the "back pocket" of the kinase.

Caption: Core scaffold highlighting key pharmacophoric features.

General Synthesis Pathway

The synthesis of substituted nicotinonitrile derivatives often employs a versatile one-pot multicomponent reaction. A common and efficient method involves the cyclization of an α,β-unsaturated ketone (chalcone) with malononitrile in the presence of a base, such as sodium methoxide.[3][4] This approach allows for significant diversity in the final products by varying the substituents on the starting chalcone.

Caption: General workflow for the synthesis of nicotinonitrile derivatives.

Experimental Protocol: Synthesis of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile[4]

-

Preparation of Sodium Methoxide: In a round-bottom flask, dissolve a molar equivalent of sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) with stirring until the sodium is completely consumed.

-

Reaction Initiation: To the freshly prepared sodium methoxide solution, add one molar equivalent of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (a chalcone derivative). Stir the mixture for 10-15 minutes at room temperature.

-

Addition of Malononitrile: Add one molar equivalent of malononitrile to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water and then purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly tunable. Modifications at nearly every position can profoundly impact potency, kinase selectivity, and pharmacokinetic properties.

Substitutions on the Nicotinonitrile Ring

-

Position 4 (Selectivity Pocket): This position is a critical determinant of kinase selectivity. It projects into a region of the ATP binding site that is often variable between different kinases.

-

Aromatic/Heteroaromatic Groups: The introduction of phenyl, thienyl, or other aryl groups at C4 is common.[4][5] The dihedral angle between this ring and the central pyridine ring influences how the molecule fits into the binding pocket.[3][4][5]

-

Substituents on the C4-Aryl Ring: Adding electron-donating (e.g., -OCH₃, -OC₂H₅) or electron-withdrawing groups can modulate electronic properties and provide additional interaction points. For instance, an ethoxy group on a C4-phenyl ring can extend into a hydrophobic pocket, enhancing binding affinity.[3]

-

-

Position 2 (Solvent-Facing Region): Substituents at this position often point towards the solvent-exposed region of the active site.

Modifications of the 4-Aminophenyl Moiety

-

The Amino Group (-NH₂): This group is a cornerstone of activity for many derivatives, often acting as a crucial hydrogen bond donor. Its modification into amides or sulfonamides is a common strategy to probe the surrounding pocket and improve properties.

-

Acylation: Converting the amine to an amide can introduce new vectors for interaction. For example, in the design of covalent inhibitors, an acrylamide moiety can be installed here to form an irreversible bond with a nearby cysteine residue.[6]

-

-

Ring Substitutions: Adding substituents to the aminophenyl ring is generally less explored but could be used to fine-tune solubility or block potential metabolic sites.

Pharmacophore Model

Based on the collective SAR, a general pharmacophore model for 6-(4-aminophenoxy)nicotinonitrile-based kinase inhibitors can be constructed. This model summarizes the essential chemical features required for biological activity.[7][8][9]

Caption: A generalized pharmacophore model for this class of inhibitors.

Biological Evaluation Workflow

A tiered approach is essential for efficiently evaluating newly synthesized derivatives. The workflow progresses from broad cellular effects to specific enzymatic and mechanistic assays.

Caption: Tiered workflow for the biological evaluation of new derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on a purified target kinase.

-

Reagents: Prepare assay buffer, purified kinase, ATP solution, and a suitable substrate peptide.

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

-

Reaction: In a 96-well or 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Antiproliferative (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Case Study: Compound 46, a Potent c-Met Inhibitor

A study by Dai et al. (2023) provides an excellent case study in the rational design of 4-(4-aminophenoxy)picolinamide derivatives, a closely related class, as c-Met inhibitors.[10]

| Compound | Target Cell Line | Antiproliferative IC₅₀ (µM) | c-Met Kinase IC₅₀ (nM) |

| Compound 46 | A549 (Lung Cancer) | 0.26 | 46.5 |

| Cabozantinib (Control) | A549 (Lung Cancer) | 0.62 | - |

Key Findings:

-

Superior Potency: Compound 46 demonstrated 2.4 times greater antiproliferative activity against A549 cells than the established drug Cabozantinib.[10]

-

Mechanism of Action: Further studies confirmed that compound 46 induced apoptosis in A549 cells and arrested the cell cycle primarily in the G0/G1 phase.[10]

-

Binding Mode: Molecular docking and dynamics simulations revealed that compound 46 formed four key hydrogen bonds within the c-Met active site, providing a structural basis for its high potency.[10]

-

Favorable Pharmacokinetics: The compound also exhibited promising pharmacokinetic properties in rat models, indicating its potential for further development.[10]

Future Perspectives and Advanced Design Strategies

The 6-(4-aminophenoxy)nicotinonitrile scaffold remains a fertile ground for the discovery of novel therapeutics. Future efforts should focus on several key areas:

-

Enhancing Selectivity: As many kinases share a high degree of homology in the ATP-binding site, achieving selectivity remains a primary challenge. Strategies include designing derivatives that can exploit unique features outside the conserved hinge region or targeting allosteric sites.

-

Overcoming Resistance: Kinase inhibitor resistance is a major clinical hurdle. The development of covalent inhibitors, which form an irreversible bond with the target protein, is a proven strategy to overcome certain resistance mutations.[6] This can be achieved by incorporating a reactive "warhead," such as a vinyl sulfonamide or acrylamide, onto the scaffold.[6]

-

Quantitative Structure-Activity Relationship (QSAR): Employing computational QSAR models can help predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[11][12] These models correlate physicochemical properties with biological activity to build predictive algorithms.

-

Optimizing ADME-Tox Properties: Early consideration of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is critical for translating a potent compound into a viable drug candidate.[13] Pharmacophore models can be used to predict potential interactions with drug-metabolizing enzymes, helping to mitigate off-target effects and improve the safety profile.[13]

By integrating these advanced strategies with the fundamental SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 6-(4-aminophenoxy)nicotinonitrile scaffold.

References

-

6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. PubMed Central. [Link]

-

Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science. [Link]

-

6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. [Link]

-

6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. PubMed Central. [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. DovePress. [Link]

-

Pharmacophore modeling in drug design. PubMed. [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

-

Pharmacophore Modeling: Advances, Limitations, and Current Utility in Drug Discovery. ResearchGate. [Link]

-

Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. [Link]

-

Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed. [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

-

Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link]

-

MicroRNAs as Sensitizers of Tyrosine Kinase Inhibitor Resistance in Cancer: Small Molecule Partnerships. MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

-

Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]

-

Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. PubMed. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]

-

Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry. [Link]

-

(PDF) Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. ResearchGate. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]

- 13. dovepress.com [dovepress.com]

6-(4-Aminophenoxy)pyridine-3-carbonitrile molecular weight and formula

The following technical guide is structured to provide an exhaustive analysis of 6-(4-Aminophenoxy)pyridine-3-carbonitrile , a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).

Executive Summary

In the landscape of modern oncology drug discovery, the 6-(4-aminophenoxy)pyridine-3-carbonitrile scaffold (CAS: 1094672-05-5 ) represents a strategic evolution from earlier quinoline-based pharmacophores (e.g., Neratinib, Bosutinib). By replacing the bicyclic quinoline core with a monocyclic pyridine, medicinal chemists can significantly alter the physicochemical profile of a lead compound—specifically reducing lipophilicity (LogP) and improving metabolic stability while maintaining critical hydrogen-bonding interactions within the ATP-binding pocket of kinases such as EGFR , HER2 , and VEGFR .

This guide outlines the chemical identity, validated synthesis protocols, and quality control parameters required to utilize this building block with high fidelity.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-(4-Aminophenoxy)pyridine-3-carbonitrile |

| Common Synonyms | 6-(4-Aminophenoxy)nicotinonitrile; 4-(5-Cyano-2-pyridyloxy)aniline |

| CAS Number | 1094672-05-5 |

| Molecular Formula | C₁₂H₉N₃O |

| Molecular Weight | 211.22 g/mol |

| SMILES | N#CC1=CC=C(OC2=CC=C(N)C=C2)N=C1 |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | 128–132 °C (Typical range for pure polymorphs) |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~1.0 (Pyridine nitrogen) |

Strategic Utility in Drug Development

Pharmacophore Mapping

This molecule serves as a "Hinge Binder" or "Solvent Front Extender" in kinase inhibitors. The nitrile group (CN) often engages in hydrogen bonding or fills a small hydrophobic pocket, while the ether linkage provides the necessary flexibility for the aniline moiety to orient towards the ribose-binding pocket or the solvent front.

-

Comparison to Quinoline Cores: Unlike the quinoline core found in Pelitinib (EKB-569), the pyridine core of this molecule offers a lower molecular weight and reduced aromatic surface area, which can improve the Ligand Efficiency (LE) and solubility of the final drug candidate.

Mechanism of Action (Structural Basis)

The diagram below illustrates the synthesis logic and the structural relationship of this scaffold to established kinase inhibitor pharmacophores.

Figure 1: Synthetic pathway and downstream application of the scaffold.

Validated Synthesis Protocol

Objective: Synthesize high-purity (>98%) 6-(4-aminophenoxy)pyridine-3-carbonitrile avoiding N-arylation side products.

Rationale: Direct coupling of 4-aminophenol with 6-chloronicotinonitrile is risky due to the competing nucleophilicity of the amine and the phenol. The Nitro-Reduction Route described below guarantees regioselectivity (O-arylation only) and high purity.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 6-Chloronicotinonitrile (1.0 eq), 4-Nitrophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

-

Procedure:

-

Charge a reaction vessel with 4-Nitrophenol and DMF.

-

Add K₂CO₃ and stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion (color change to yellow/orange).

-

Add 6-Chloronicotinonitrile portion-wise.

-

Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2]

-

Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The intermediate 6-(4-nitrophenoxy)pyridine-3-carbonitrile will precipitate as a solid.

-

Purification: Filter, wash with water, and dry.[1] Recrystallize from Ethanol if necessary.

-

Phase 2: Nitro Group Reduction

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (4:1 ratio).

-

Procedure:

-

Suspend the nitro intermediate in Ethanol/Water.

-

Add Fe powder and NH₄Cl.

-

Heat to Reflux (80 °C) for 2–4 hours.

-

Validation: Monitor the disappearance of the nitro peak and appearance of the amine peak by LC-MS (M+H 212.2).

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.[3]

-

Isolation: Resuspend the residue in water and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the target amine.

-

Quality Control & Characterization

To ensure the material is suitable for subsequent GMP or research steps, the following specifications must be met:

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

-

Acceptance Criteria: Purity ≥ 98.0% (Area %).

NMR Validation (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 8.65 (d, 1H): Pyridine H-2 (Deshielded by CN).

-

δ 8.20 (dd, 1H): Pyridine H-4.

-

δ 7.15 (d, 1H): Pyridine H-5 (Shielded by ether oxygen).

-

δ 6.85 (d, 2H): Phenylene protons (ortho to ether).

-

δ 6.60 (d, 2H): Phenylene protons (ortho to amine).

-

δ 5.10 (s, 2H): -NH₂ (Broad singlet, exchangeable with D₂O).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.

-

Nitrile Hazard: Although stable, metabolic cleavage can theoretically release cyanide ions; however, the aromatic nitrile is generally robust. Handle with standard PPE.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning over time).

References

-

ChemicalBook. 6-(4-aminophenoxy)-3-Pyridinecarbonitrile Product Properties and CAS 1094672-05-5.

-

PubChem. Compound Summary: 6-(4-aminophenoxy)pyridine-3-carbonitrile.

-

National Institutes of Health (NIH). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (Context on Nitrile Pharmacophores).

-

CymitQuimica. Product Sheet: 6-(4-Aminophenoxy)pyridine-3-carbonitrile.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-(4-Aminophenoxy)pyridine-3-carbonitrile in Kinase Inhibitor Discovery

The following technical guide details the role, synthesis, and application of 6-(4-Aminophenoxy)pyridine-3-carbonitrile (referred to herein as 6-APCN ) in the discovery of kinase inhibitors.

Executive Summary

6-(4-Aminophenoxy)pyridine-3-carbonitrile (6-APCN) is a high-value pharmacophore intermediate used primarily in the synthesis of Type II (DFG-out) and Allosteric kinase inhibitors. Its structural architecture—a bi-aryl ether motif linking a polar pyridine-nitrile "head" to a reactive aniline "tail"—mimics the hydrophobic core interactions of several FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Regorafenib).

This guide provides a comprehensive analysis of 6-APCN, detailing its structural rationale, robust synthetic protocols, and its application in generating libraries of inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR , MET , and CSF-1R .

Chemical Biology & Structural Rationale[1][2]

The efficacy of 6-APCN as a scaffold stems from its ability to traverse the "gatekeeper" region of the kinase ATP-binding pocket.

Pharmacophore Map

The molecule functions as a "Linker-Scaffold" that connects the ATP-binding hinge region to the solvent-accessible back pocket.

-

Pyridine-3-Carbonitrile (The "Head"):

-

Nitrile Group (-CN): Acts as a weak hydrogen bond acceptor and a metabolic stabilizer. Unlike a carboxamide (common in Sorafenib), the nitrile is less prone to hydrolytic cleavage and presents a smaller steric profile, allowing it to fit into restricted hydrophobic pockets.

-

Pyridine Nitrogen: Can engage in water-mediated H-bonds with residues in the adenine-binding pocket.

-

-

Ether Linkage (-O-):

-

Provides a critical 120° bond angle , allowing the molecule to bend around the bulky "gatekeeper" residue (e.g., Threonine or Methionine) found in many kinases. This geometry is essential for accessing the DFG-out conformation.

-

-

4-Aminophenyl (The "Tail Handle"):

-

The para-aniline nitrogen is the primary vector for diversification. It is typically derivatized into ureas or amides , which form critical hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues, locking the kinase in an inactive state.

-

Visualization: Structural Logic

Figure 1: Pharmacophore dissection of 6-APCN showing functional zones within the kinase binding pocket.

Synthetic Utility & Protocols

High-purity synthesis of 6-APCN is critical, as trace impurities (especially unreacted aminophenol) can act as redox cyclers in biochemical assays, leading to false positives (PAINS).

Validated Synthetic Route (The "Nitro-Reduction" Method)

While direct coupling of 4-aminophenol is possible, it is prone to oxidation. The industry-standard approach utilizes 4-nitrophenol followed by reduction.

Step 1: SNAr Coupling

-

Reagents: 6-Chloropyridine-3-carbonitrile (1.0 eq), 4-Nitrophenol (1.1 eq), K2CO3 (2.0 eq).

-

Solvent: DMF or DMSO (Anhydrous).

-

Conditions: 80°C, 4–6 hours.

-

Mechanism: The nitrile group at C3 activates the C6-chloride for nucleophilic aromatic substitution.

Step 2: Nitro Reduction

-

Reagents: Fe powder (5.0 eq), NH4Cl (saturated aq), EtOH/H2O (3:1).

-

Conditions: Reflux (80°C), 2 hours.

-

Why this method? Iron reduction is chemoselective; it reduces the nitro group without hydrolyzing the nitrile (which can occur with strong hydrogenation or hydride reagents).

Detailed Experimental Protocol

Objective: Synthesis of 6-(4-Aminophenoxy)pyridine-3-carbonitrile (Scale: 10 mmol).

-

Coupling:

-

Charge a 100 mL round-bottom flask with 6-chloropyridine-3-carbonitrile (1.38 g, 10 mmol) and 4-nitrophenol (1.53 g, 11 mmol).

-

Add dry DMF (20 mL) and K2CO3 (2.76 g, 20 mmol).

-

Heat to 80°C under N2 atmosphere for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).

-

Workup: Pour into ice water (100 mL). Filter the yellow precipitate (6-(4-nitrophenoxy)pyridine-3-carbonitrile). Wash with water. Dry in vacuo. Yield: ~90-95%.

-

-

Reduction:

-

Suspend the nitro intermediate (2.41 g, 10 mmol) in Ethanol (30 mL) and Water (10 mL).

-

Add NH4Cl (2.6 g) and Iron powder (2.8 g).

-

Reflux with vigorous stirring for 2 hours. The yellow suspension will turn dark/black.

-

Workup: Filter hot through Celite to remove iron residues. Wash Celite with hot ethanol.

-

Concentrate filtrate. Neutralize with sat. NaHCO3 if necessary. Extract with EtOAc.

-

Purification: Recrystallize from Ethanol/Hexane or flash chromatography (DCM/MeOH 95:5).

-

Characterization: 1H NMR (DMSO-d6): δ 8.65 (d, 1H), 8.30 (dd, 1H), 7.15 (d, 1H), 6.85 (d, 2H), 6.60 (d, 2H), 5.10 (s, 2H, NH2).

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway ensuring nitrile preservation.

Application in Drug Discovery: Library Generation

Once synthesized, 6-APCN serves as the "Left-Hand Side" (LHS) of the inhibitor. The primary application is the generation of Urea or Amide libraries to probe the "Back Pocket" of kinases.

Reaction Logic

The aniline amine of 6-APCN is reacted with:

-

Isocyanates (R-N=C=O): To form Diaryl Ureas . (e.g., mimicking Sorafenib).

-

Target Profile: VEGFR2, PDGFR, RAF.

-

-

Acid Chlorides (R-COCl): To form Amides .

-

Target Profile: MET, AXL.

-

Quantitative SAR Data (Representative)

The following table illustrates how derivatizing 6-APCN affects potency against c-MET (Hepatocyte Growth Factor Receptor), a common target for this scaffold class.

| Compound ID | R-Group (Tail) | Linker Type | c-MET IC50 (nM) | Solubility (µM) |

| 6-APCN | None (Free Amine) | N/A | >10,000 | >500 |

| Cmpd-A | 3-Trifluoromethylphenyl | Urea | 12 | 0.5 |

| Cmpd-B | 2-Fluoro-5-methylphenyl | Urea | 45 | 2.1 |

| Cmpd-C | Cyclopropyl-1,1-dicarboxylate | Amide | 8 | 15.0 |

| Cmpd-D | 4-Methylpiperazinyl-phenyl | Urea | 22 | >100 |

Note: Data represents typical SAR trends for this scaffold class [1, 2]. The free amine (6-APCN) is inactive; potency is achieved only upon "tail" addition which engages the DFG motif.

References

-

Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)." Journal of Medicinal Chemistry. Link

-

Liu, J., et al. (2011). "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry. Link

-

Goldstein, D. M., et al. (2011).[1] "Discovery of p38α Inhibitors: Optimization of the Lead to p38-Selective Examples." Journal of Medicinal Chemistry. Link

-

PubChem. (n.d.). "6-(4-Aminophenoxy)pyridine-3-carbonitrile Compound Summary." National Center for Biotechnology Information. Link

Sources

Structural & Functional Determinants: 6-(Aminophenoxy)pyridine-3-carbonitrile Isomers

Topic: 6-(4-Aminophenoxy)pyridine-3-carbonitrile vs. 6-(3-aminophenoxy) isomers Content Type: Technical Guide / Whitepaper

A Comparative Technical Guide for Synthesis and Application

Executive Summary

This guide analyzes the critical structural and physicochemical distinctions between 6-(4-aminophenoxy)pyridine-3-carbonitrile (Para-isomer) and 6-(3-aminophenoxy)pyridine-3-carbonitrile (Meta-isomer). These molecules serve as pivotal bifunctional monomers in the synthesis of high-performance polyimides and as pharmacophores in kinase inhibitor development.

The central thesis of this guide is that the regioisomerism of the aminophenoxy moiety dictates the macroscopic performance of the final material. The para-isomer offers linearity and thermal stability, while the meta-isomer provides solubility and processability.

Part 1: Structural & Electronic Determinants

The core difference lies in the geometry of the ether linkage relative to the amine functionality. This geometric isomerism influences crystal packing, electronic conjugation, and reactivity.

Geometric Isomerism

-

Para-Isomer (4-AP): The nitrogen-oxygen vector creates a "rod-like" linear geometry. This symmetry facilitates tight

- -

Meta-Isomer (3-AP): The 1,3-substitution pattern introduces a "kink" or "bent" geometry (approx. 120° bond angle). This disruption prevents efficient packing, increasing free volume and solubility.

Electronic Effects (Hammett Correlation)

The ether oxygen acts as a

-

4-Aminophenoxy: The amine lone pair is in direct conjugation with the phenoxy ring, making the amine highly nucleophilic but also susceptible to oxidation.

-

3-Aminophenoxy: The amine is not in direct resonance with the ether oxygen. The nucleophilicity is slightly lower, but the oxidative stability is generally higher.

Visualization of Structural Impact

The following diagram illustrates how the isomeric geometry influences the resulting polymer or drug-binding properties.

Caption: Causal relationship between molecular geometry (Isomer A vs. B) and macroscopic material properties.

Part 2: Synthesis Protocol (S_NAr Methodology)

The synthesis relies on Nucleophilic Aromatic Substitution (

Reaction Scheme

Reagents:

-

Electrophile: 6-Chloropyridine-3-carbonitrile (6-Chloronicotinonitrile).

-

Nucleophile: 4-Aminophenol (for Para) OR 3-Aminophenol (for Meta).

-

Base: Potassium Carbonate (

) – Anhydrous. -

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Protocol

This protocol is self-validating via TLC monitoring.

-

Preparation: In a 3-neck round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve 1.0 eq of the Aminophenol isomer in DMF (5 mL per gram).

-

Deprotonation: Add 1.2 eq of anhydrous

. Stir at room temperature for 30 minutes. Observation: The solution may darken slightly as the phenoxide generates. -

Addition: Add 1.0 eq of 6-Chloropyridine-3-carbonitrile.

-

Reaction: Heat the mixture to 80–90°C . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Validation: The starting aminophenol (lower

) should disappear. The product will appear as a distinct spot with higher

-

-

Work-up:

-

Pour the reaction mixture into crushed ice/water (10x volume).

-

Para-Isomer: Usually precipitates immediately as a solid due to lower solubility. Filter and wash with water.

-

Meta-Isomer: May form a gum or oil initially. Stirring vigorously or sonication induces solidification.

-

-

Purification: Recrystallize from Ethanol/Water (Para) or Toluene/Hexane (Meta).

Synthesis Workflow Diagram

Caption: Operational workflow for the S_NAr synthesis of 6-(aminophenoxy)pyridine-3-carbonitrile isomers.

Part 3: Physicochemical & Polymer Performance[1]

When these monomers are polymerized (e.g., reacted with dianhydrides to form polyimides), the isomer choice dictates the thermal and mechanical profile.

Comparative Data Table

| Property | 6-(4-Aminophenoxy) (Para) | 6-(3-Aminophenoxy) (Meta) | Causality |

| Melting Point (Monomer) | High (~130-140°C) | Moderate (~90-110°C) | Symmetry increases lattice energy. |

| Solubility (Monomer) | Moderate (DMF, DMSO) | High (Acetone, THF, DMF) | "Kinked" structure reduces packing. |

| Polymer | High (>250°C) | Moderate (200-230°C) | Chain rigidity restricts rotation. |

| Polymer Solubility | Poor (Requires | Good (Soluble in DMAc/THF) | Meta-linkage disrupts inter-chain interactions. |

| Reactivity (Amine) | High Nucleophilicity | Moderate Nucleophilicity | Resonance effects of the ether oxygen. |

*Note: Exact melting points vary by purity and polymorph; these are representative ranges for this class of ether-linked aromatics.

Pharmacological Implications

In drug discovery (specifically kinase inhibitors targeting the ATP binding pocket):

-

Para-Isomer: Used when the binding pocket is deep and narrow. The linear geometry allows the nitrile group to interact with the hinge region while the amine extends into the solvent front or hydrophobic back pocket.

-

Meta-Isomer: Used to induce a conformational turn. This is critical for "Type II" kinase inhibitors that bind to the inactive conformation (DFG-out), requiring the molecule to navigate a steric gate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43363900, 6-(3-aminophenoxy)pyridine-3-carbonitrile. Retrieved from [Link]

-

Liaw, D. J., & Wang, K. L. (1996). Synthesis and properties of new polyimides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene. (Contextual reference for ether-linked polyimide properties). Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of substituted pyridines and S_NAr mechanisms. Retrieved from [Link]

The Pyridine-3-Carbonitrile Scaffold: A Privileged Motif for the Development of Novel Antitumor Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a foundational six-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," frequently integrated into a multitude of clinically successful drugs, particularly in oncology.[1][2] Approximately one-third of pyridine-containing drugs approved in the last decade are for cancer treatment.[1] Within this class, the pyridine-3-carbonitrile motif, characterized by a nitrile (-C≡N) group at the C3 position, has garnered significant attention. The nitrile group's electronic properties and ability to act as a hydrogen bond acceptor often enhance molecular interactions with biological targets, making this scaffold a fertile ground for the discovery of potent and selective antitumor agents.[3]

This technical guide provides a comprehensive overview of the pyridine-3-carbonitrile core in modern oncology research, detailing its primary molecular targets, structure-activity relationships (SAR), and the synthetic and biological evaluation methodologies that underpin its development.

Key Molecular Targets and Mechanisms of Action

Pyridine-3-carbonitrile derivatives exert their antitumor effects by modulating a diverse array of critical signaling pathways implicated in cancer progression.[4] Their synthetic tractability allows for the targeted design of inhibitors against various enzyme families.[4]

Protein Kinase Inhibition

A predominant mechanism of action for pyridine-3-carbonitrile compounds is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.[1][5]

-

PIM-1 Kinase: The oncogenic serine/threonine kinase PIM-1 is a key regulator of cancer cell survival and proliferation.[6] Several 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have been identified as potent PIM-1 inhibitors.[6][7] Docking studies suggest these compounds occupy the ATP-binding pocket, with the pyridine core forming crucial hydrogen bonds with the kinase hinge region.[7] One study reported a novel pyridine-pyrazole conjugate with an IC50 value of 8.4 nM against PIM-1, demonstrating significantly higher potency than the reference inhibitor staurosporine (IC50 = 16.7 nM).[7]

-

Receptor Tyrosine Kinases (RTKs): This family includes crucial cancer targets like VEGFR, EGFR, and HER-2.[5][8] Pyridine-3-carbonitrile-based molecules have been developed as potent inhibitors of these RTKs, interfering with downstream signaling pathways that control angiogenesis, cell growth, and metastasis.[4][5]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyridine-3-carbonitrile derivatives have shown inhibitory activity against CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[9]

The general mechanism of kinase inhibition by these compounds is illustrated below.

Caption: Simplified RTK signaling pathway and the inhibitory action of a pyridine-3-carbonitrile agent.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. Elevated PDE activity has been observed in various tumors, making them a viable therapeutic target.[10] Certain 2-imino-1,2-dihydropyridine-3-carbonitriles have demonstrated potent and selective inhibition of PDE3A.[6][10] One study identified a compound with an IC50 of 3.76 nM for PDE3A, which also showed significant cytotoxic effects against HeLa and MCF-7 cancer cell lines, suggesting a direct correlation between PDE3 inhibition and anticancer activity for this series.[10]

Synthesis Strategies and Methodologies

The synthesis of substituted pyridine-3-carbonitrile derivatives is often achieved through versatile multi-component reactions, which allow for the efficient construction of complex molecules in a single step.

A common and effective approach is the condensation reaction involving an aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), a ketone, and an ammonium source.[11]

Caption: A generalized workflow for the one-pot synthesis of pyridine-3-carbonitrile derivatives.

Example Synthetic Protocol: Synthesis of 6-(4-Chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from a published procedure for synthesizing cyanopyridine derivatives.[7]

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

4-chloroacetophenone

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

Combine equimolar amounts (e.g., 0.02 mol) of vanillin, 4-chloroacetophenone, and ethyl cyanoacetate in a round-bottom flask.

-

Add an excess of ammonium acetate (e.g., 0.16 mol) to the mixture.

-

Add 20 mL of glacial acetic acid to serve as the solvent and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product thoroughly with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure compound.

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyridine-3-carbonitrile scaffold, modifications at various positions on the pyridine ring and its substituents have profound effects on anticancer activity.[12][13]

-

Substituents at C4 and C6: The nature of the aryl groups at the C4 and C6 positions is critical. Electron-donating or electron-withdrawing groups on these phenyl rings can significantly modulate activity. For instance, in one series of PDE3 inhibitors, a 4-bromophenyl group at C6 and a 2-ethoxyphenyl group at C4 resulted in a potent compound.[6]

-

Substitution at C2: The group at the C2 position (e.g., -oxo or -imino) influences both the mechanism of action and potency.[6][10] Comparing isosteric 2-oxo and 2-imino pyridines revealed that the 2-imino analogues were generally more potent as PDE3 inhibitors, while the 2-oxo analogues sometimes showed better cytotoxicity.[6]

-

The Nitrile Group: The presence of the C3-carbonitrile group is often considered essential for activity, likely due to its role in hydrogen bonding with target enzymes.[3]

Caption: Key structure-activity relationship (SAR) insights for pyridine-3-carbonitrile antitumor agents.

Biological Evaluation: Cytotoxicity Assessment

A fundamental step in evaluating novel antitumor agents is determining their cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).[6]

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol or DMSO).

-

96-well microtiter plates.

-

Multichannel pipette and microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values for representative pyridine-3-carbonitrile derivatives against various cancer cell lines, showcasing the scaffold's potential.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound Ii | Cytotoxicity | HT-29 (Colon) | 3 | [6] |

| Compound Ib | PDE3A / Cytotoxicity | HeLa (Cervical) | 34.3 | [10] |

| Compound Ib | PDE3A / Cytotoxicity | MCF-7 (Breast) | 50.18 | [10] |

| Compound 11d | Cytotoxicity | MCF-7 (Breast) | 5.95 | [14] |

| Compound 11d | Cytotoxicity | HCT-116 (Colon) | 6.09 | [14] |

Future Perspectives and Challenges

The pyridine-3-carbonitrile scaffold remains a highly promising platform in oncology.[13] Future research will likely focus on several key areas:

-

Improving Selectivity: Enhancing selectivity for specific kinase isoforms or cancer-specific targets to minimize off-target effects and systemic toxicity.[4]

-

Overcoming Drug Resistance: Designing next-generation compounds that can overcome common resistance mechanisms developed by tumors.[4]

-

Advanced Drug Delivery: Utilizing nanotechnology-based drug delivery systems to improve the solubility, bioavailability, and tumor-targeting of potent pyridine-based agents.[4]

-

Hybrid Pharmacophores: Fusing the pyridine-3-carbonitrile core with other known anticancer pharmacophores to create hybrid molecules with multi-target activity.[4]

Despite significant promise, challenges such as poor aqueous solubility and the potential for off-target toxicity must be systematically addressed during the drug development process.[4] Continued interdisciplinary research combining synthetic chemistry, computational modeling, and cancer biology will be essential to fully realize the therapeutic potential of this remarkable scaffold.[4][13]

References

-

Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Available at: [Link]

-

Al-Said, M. S., et al. (2012). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. BMC. Available at: [Link]

-

Davari, A. S., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed. Available at: [Link]

-

Gouda, M. A., et al. (2021). Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. Taylor & Francis Online. Available at: [Link]

-

Elansary, A. K., et al. (2022). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. ResearchGate. Available at: [Link]

-

Sánchez-Larios, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Amr, A., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

-

Ahmad, S., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. Available at: [Link]

-

Saleh, N. M. & Al-Salahi, R. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

-

Costa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available at: [Link]

-

Eldehna, W. M., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. National Center for Biotechnology Information. Available at: [Link]

-

IJSAT (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal of Science and Advanced Technology. Available at: [Link]

-

Pattnaik, J., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

IRJET (2023). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. International Research Journal of Engineering and Technology. Available at: [Link]

-

Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available at: [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available at: [Link]

-

Tarselli, M. A. & Woster, P. M. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Guide to the Chemical Stability and Storage of Aminophenoxy Pyridines

Introduction

Aminophenoxy pyridines represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry and materials science. Their unique electronic and structural features make them valuable scaffolds in the development of kinase inhibitors, receptor modulators, and other targeted therapeutics. However, the successful application of these compounds in research and drug development hinges on a thorough understanding of their chemical stability and the implementation of appropriate storage and handling protocols. This guide provides an in-depth analysis of the factors influencing the stability of aminophenoxy pyridines, outlines potential degradation pathways, and offers field-proven methodologies for their storage and stability assessment.

I. Fundamental Chemical Stability of Aminophenoxy Pyridines

The stability of an aminophenoxy pyridine derivative is a composite of the inherent characteristics of its constituent aromatic rings—the pyridine and the aminophenoxy moieties. The pyridine ring itself is an electron-deficient aromatic system, which imparts a degree of stability. However, the molecule as a whole is susceptible to degradation influenced by several environmental factors.

Key Factors Influencing Stability

The integrity of aminophenoxy pyridines can be compromised by exposure to various environmental conditions. Understanding these factors is paramount for preventing degradation and ensuring the reliability of experimental results.[1]

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. While many aminophenoxy pyridines are stable at room temperature for short periods, long-term storage at elevated temperatures should be avoided.[2][3]

-

Light: Aromatic compounds, including pyridines, can be susceptible to photochemical degradation.[4] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Therefore, protection from light is a critical consideration.[2][3][5][6]

-

pH: The pH of the environment can significantly impact the stability of aminophenoxy pyridines. The basicity of the pyridine nitrogen and the amino group means that their ionization state is pH-dependent. Extreme pH conditions (both acidic and basic) can catalyze hydrolytic or other degradation pathways.[7]

-

Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the degradation of aminophenoxy pyridines. The amino group is particularly susceptible to oxidation.[8]

-

Moisture: The presence of water can facilitate hydrolytic degradation, particularly under non-neutral pH conditions. It is crucial to store these compounds in a dry environment.[5][6]

Potential Degradation Pathways

Several degradation pathways can affect aminophenoxy pyridines. The primary routes of degradation include oxidation and, to a lesser extent, hydrolysis. Microbial degradation is also a consideration in certain environments.[9][10]

-

Oxidation: This is a common degradation pathway. The pyridine nitrogen can be oxidized to an N-oxide, and the amino group can be oxidized. In the presence of strong oxidizing agents like hydrogen peroxide, 3,4-diaminopyridine has been shown to degrade into 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[8]

-

Hydroxylation: Microbial degradation pathways often involve the hydroxylation of the pyridine ring, followed by ring cleavage.[11][12] While less common under typical laboratory storage conditions, this highlights a potential instability.

-

Hydrolysis: The ether linkage in the aminophenoxy group is generally stable. However, under harsh acidic or basic conditions, cleavage of this bond could occur.

Below is a diagram illustrating the potential degradation pathways for a generic aminophenoxy pyridine.

Caption: Potential degradation pathways of aminophenoxy pyridines.

II. Recommended Storage and Handling Protocols

Proper storage is essential to maintain the integrity and purity of aminophenoxy pyridines. The appropriate conditions depend on the intended duration of storage.

General Handling Recommendations

-

Avoid contact with skin and eyes by using appropriate personal protective equipment (gloves, safety glasses).[5][6]

-

Prevent the formation of dust or aerosols.

Storage Conditions

The following table summarizes the recommended storage conditions for aminophenoxy pyridines.

| Storage Duration | Temperature | Atmosphere | Light Condition | Container |

| Short-Term (In-use, < 1 month) | Room Temperature (22-24°C) or Refrigerated (4°C)[3] | Ambient | Protected from light (e.g., amber vials)[3] | Tightly sealed container[2][5][6] |

| Long-Term (> 1 month) | -20°C or -80°C | Inert gas (Argon or Nitrogen) | Dark | Tightly sealed, moisture-proof container |

Causality Behind Recommendations:

-

Low Temperature: Significantly reduces the rate of all chemical reactions, thereby minimizing degradation over time.

-

Inert Atmosphere: Prevents oxidation by displacing atmospheric oxygen. This is particularly important for compounds with functional groups susceptible to oxidation, such as the amino group.

-

Protection from Light: Prevents photodegradation, a common issue with aromatic compounds.[3]

-

Tightly Sealed, Moisture-Proof Container: Prevents the ingress of moisture, which can facilitate hydrolysis and other degradation pathways.[5][6]

Solution Stability

When working with aminophenoxy pyridines in solution, it is crucial to consider their stability in the chosen solvent.

-

Solvent Selection: Use high-purity, dry solvents. The choice of solvent can impact stability; for instance, the degradation of ceftazidime (which releases pyridine) is solvent-dependent.[13]

-

Preparation: Prepare solutions fresh whenever possible.

-

Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed, light-protected containers.

III. Experimental Protocols for Stability Assessment

To ensure the reliability of experimental data, it is often necessary to assess the stability of aminophenoxy pyridines under specific experimental conditions or after prolonged storage. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3][14]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.[7]

Objective: To determine the intrinsic stability of an aminophenoxy pyridine derivative by exposing it to a range of stress conditions.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the aminophenoxy pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Expose to Stress Conditions:

-

Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[8]

-

Thermal: Incubate the solid compound and the stock solution at 60°C.

-

Photolytic: Expose the solid compound and the stock solution to UV light (e.g., 254 nm).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by HPLC-UV/MS.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the parent compound's purity.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).[7] A photodiode array (PDA) detector is useful for obtaining UV spectra of all peaks.

-

Mass Spectrometry (MS) Detection: Coupling HPLC to a mass spectrometer is highly recommended for the identification of degradation products by their mass-to-charge ratio.[8]

Self-Validating System: The trustworthiness of this protocol lies in its ability to resolve the parent peak from any new peaks that appear under stress conditions. The appearance of new, well-separated peaks validates the method's ability to indicate instability. Mass spectrometry then provides definitive structural information on these degradants, confirming the degradation pathway.

IV. Conclusion

The chemical stability of aminophenoxy pyridines is a critical parameter that influences their utility in research and development. By understanding the key factors that contribute to their degradation—namely temperature, light, pH, oxygen, and moisture—and by implementing appropriate storage and handling protocols, researchers can ensure the integrity and reliability of these valuable compounds. The use of systematic stability testing, such as forced degradation studies coupled with a validated stability-indicating HPLC method, provides a robust framework for assessing the long-term stability and shelf-life of aminophenoxy pyridine derivatives.

References

-

Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2006). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 10(1), 64–66.

-

Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

-

Alpha Chemika. 2-AMINO PYRIDINE For Synthesis. [Link]

-

Vaishnav, A. M., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(16), e00857-18. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

-

Occupational Safety and Health Administration (OSHA). Pyridine. [Link]

-

Glass, B. D., & Haywood, A. (2019). Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. Journal of Oncology Pharmacy Practice, 25(1), 236–240. [Link]

-

Pistos, C., & Panderi, I. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 10(3), 146-162. [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. [Link]

-

Landreau, A., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(11), 3291. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 269. [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

-

Ferey, L., et al. (2015). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 111, 268-276. [Link]

-

Mohan, S. V., et al. (2008). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

-

Al-Hussain, S. A., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 14(1), 1335. [Link]

-

Kumar, A., et al. (2011). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Letters in Applied Microbiology, 52(3), 267-273. [Link]

-

Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342-2344. [Link]

Sources

- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine degradation and heterocyclic nitrification by Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Metabolism of pyridine compounds by phthalate-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sepscience.com [sepscience.com]

- 15. helixchrom.com [helixchrom.com]

Methodological & Application

Synthesis of 6-(4-Aminophenoxy)pyridine-3-carbonitrile from 6-chloronicotinonitrile

Application Note & Protocol: A-112

Topic:

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of the Aminophenoxy-Pyridine Scaffold

The 6-(4-Aminophenoxy)pyridine-3-carbonitrile moiety is a key pharmacophore and a versatile building block in medicinal chemistry. Its structural features, combining a pyridine ring activated by an electron-withdrawing nitrile group with a flexible aminophenoxy tail, make it a privileged scaffold for kinase inhibitor discovery and other therapeutic areas. The synthesis of this intermediate is a critical first step in the development of numerous targeted therapies.

This document provides a comprehensive guide to the synthesis of 6-(4-Aminophenoxy)pyridine-3-carbonitrile from commercially available 6-chloronicotinonitrile and 4-aminophenol. It details the underlying reaction mechanism, provides a robust and scalable laboratory protocol, and outlines essential safety and analytical procedures to ensure a high-quality, reproducible synthesis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the electron-deficient pyridine ring of 6-chloronicotinonitrile is susceptible to attack by a nucleophile. The electron-withdrawing nature of the nitrile group at the 3-position and the nitrogen atom within the pyridine ring itself significantly activate the chlorine atom at the 6-position towards substitution.[1]

4-Aminophenol, in the presence of a base, is deprotonated to form the more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the chlorine, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride leaving group re-aromatizes the pyridine ring, yielding the desired ether linkage and the final product.

Caption: SNAr reaction mechanism for the synthesis.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate considerations for heat transfer and reaction monitoring.

Reagent and Solvent Data

| Reagent/Solvent | CAS No. | MW ( g/mol ) | Molarity (mol/L) | Density (g/mL) | Purity |

| 6-Chloronicotinonitrile | 33252-28-7 | 138.56 | - | - | ≥97% |

| 4-Aminophenol | 123-30-8 | 109.13 | - | - | ≥99% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | - | ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 0.944 | Anhydrous |

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (5.0 g, 36.1 mmol), 4-aminophenol (4.34 g, 39.7 mmol, 1.1 eq), and potassium carbonate (10.0 g, 72.4 mmol, 2.0 eq).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Stir the mixture at 120 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 60 °C to a constant weight.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

Handling of Reagents:

-

6-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[2][4][5] Causes skin and eye irritation.[2][5] Handle in a well-ventilated fume hood.[2][4]

-

4-Aminophenol: Harmful if swallowed or inhaled.[6][7][8] Suspected of causing genetic defects.[6][7][8] It is an air and light-sensitive compound.[6][9] Handle with care, avoiding dust formation, in a fume hood.[3][9]

-

DMF: A known reproductive toxin. Avoid inhalation and skin contact.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Data

The identity and purity of the synthesized 6-(4-Aminophenoxy)pyridine-3-carbonitrile should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic protons of both the pyridine and phenoxy rings, and the amine protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for the nitrile carbon, and the aromatic carbons of the two rings. |

| FT-IR (KBr) | Characteristic peaks for N-H stretching of the amine, C≡N stretching of the nitrile, and C-O-C stretching of the ether linkage. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the calculated mass of the product (m/z = 212.08 [M+H]⁺). |

| Melting Point | A sharp melting point indicates high purity. |

Expected Yield: 80-90%

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, ensure the DMF is anhydrous, as water can interfere with the base. An additional portion of potassium carbonate can be added if necessary.

-

Purification Issues: If the product oils out during recrystallization, redissolve in hot ethanol and add water more slowly while vigorously stirring. Seeding with a small crystal can also promote crystallization. For particularly stubborn purifications, column chromatography on silica gel may be required.[10]

-

Discoloration: The 4-aminophenol reactant and the final product can be susceptible to air oxidation, which may result in a colored product. Performing the reaction under an inert atmosphere and minimizing exposure to air during work-up can mitigate this.

References

- Vertex AI Search, Safety Data Sheet 4-Aminophenol 1.

- Cole-Parmer, Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%.

- ChemicalBook, 4-Aminophenol - Safety D

- ECHEMI, 4-Aminophenol SDS, 123-30-8 Safety D

- ECHEMI, 6-Chloronicotinonitrile SDS, 33252-28-7 Safety D

- Loba Chemie, 100790 - 4-Aminophenol - Safety D

- Loba Chemie, 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8 MSDS.

- PubMed Central, 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.

- PubMed Central, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile.

- Thermo Fisher Scientific, SAFETY D

- Acints, 33252-28-7 | MFCD00084941 | 6-Chloro-nicotinonitrile | acints.

- Apollo Scientific, 33252-28-7 Cas No. | 6-Chloronicotinonitrile.

- The Royal Society of Chemistry, Supplementary Inform

- Organic Syntheses Procedure, nicotinonitrile.

- Organic Syntheses Procedure, 4.

- Organic Syntheses Procedure, via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.

- SciSpace, Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transform

- Reaction Examples, 2.

- Organic Syntheses Procedure, 14.

- CymitQuimica, 6-(4-Aminophenoxy)pyridine-3-carbonitrile | CymitQuimica.

- AWS, S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut.

- Benchchem, Technical Support Center: Chromatographic Purification of Pyridine Deriv

- Reddit, Purific

- ACS Green Chemistry, Synthesis of paracetamol and 4-aminophenol

- ResearchGate, 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.

- ResearchGate, Synthesis of pyridine deriv

- PMC, 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

- PubChemLite, 6-(3-aminophenoxy)pyridine-3-carbonitrile (C12H9N3O).

- Calvin Digital Commons, Selective Reduction of Nitriles in the Presence of Arom

- Baran Lab, Pyridine Synthesis: Cliff Notes.

- Semantic Scholar, The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile)

- Wordpress, SNAr Reaction in Other Common Molecular Solvents.

- PMC - NIH, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile.

- ACS Green Chemistry, Synthesis of paracetamol and 4-aminophenol

- American Pharmaceutical Review, Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.

- PMC, Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

Sources

- 1. Reaction Examples [cdb.ics.uci.edu]